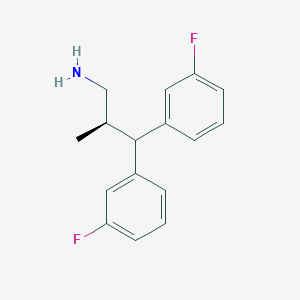![molecular formula C19H25N3O3S2 B10837908 (S)-2-{[6-((R)-2-Amino-3-mercapto-propylamino)-naphthalene-1-carbonyl]-amino}-4-methylsulfanyl-butyric acid](/img/structure/B10837908.png)
(S)-2-{[6-((R)-2-Amino-3-mercapto-propylamino)-naphthalene-1-carbonyl]-amino}-4-methylsulfanyl-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RPR-113829 is a small molecule drug developed by Aventis SA. It functions as an inhibitor of protein farnesyltransferase (Ftase) and RAS type GTPase family inhibitors. This compound has been primarily investigated for its potential therapeutic applications in treating neoplasms (tumors) but is currently in the preclinical stage of development .
Preparation Methods
The synthesis of RPR-113829 involves several key steps. One of the synthetic routes includes aromatic chlorination with sulfuryl chloride at position 5, followed by selective acetamide hydrolysis with 20% hydrochloric acid in refluxing ethanol to yield the target compound . The detailed industrial production methods are not widely documented, but the synthetic route highlights the importance of precise reaction conditions to achieve the desired product.
Chemical Reactions Analysis
RPR-113829 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
Chemistry: As a small molecule inhibitor, it is used in research to study the inhibition of protein farnesyltransferase and RAS proteins.
Biology: It is used to investigate the biological pathways involving Ftase and RAS proteins, which are crucial in cell signaling and growth.
Medicine: The primary focus has been on its potential as an anti-cancer agent due to its ability to inhibit proteins involved in tumor growth.
Industry: While its industrial applications are still under research, its role as a biochemical tool in drug development and research is significant
Mechanism of Action
RPR-113829 exerts its effects by inhibiting protein farnesyltransferase and RAS proteins. Protein farnesyltransferase is an enzyme that facilitates the attachment of farnesyl groups to proteins, a process essential for the proper functioning of RAS proteins. By inhibiting this enzyme, RPR-113829 prevents the proper localization and function of RAS proteins, which are involved in cell growth and differentiation. This inhibition can lead to the suppression of tumor growth and proliferation .
Comparison with Similar Compounds
RPR-113829 is unique due to its dual inhibition of protein farnesyltransferase and RAS proteins. Similar compounds include:
Tipifarnib: Another farnesyltransferase inhibitor used in cancer treatment.
Lonafarnib: A farnesyltransferase inhibitor with applications in treating progeria and certain cancers.
BMS-214662: A farnesyltransferase inhibitor studied for its anti-cancer properties.
Compared to these compounds, RPR-113829’s dual inhibition mechanism provides a broader scope of action, potentially making it more effective in certain therapeutic contexts .
Properties
Molecular Formula |
C19H25N3O3S2 |
|---|---|
Molecular Weight |
407.6 g/mol |
IUPAC Name |
(2S)-2-[[6-[[(2R)-2-amino-3-sulfanylpropyl]amino]naphthalene-1-carbonyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C19H25N3O3S2/c1-27-8-7-17(19(24)25)22-18(23)16-4-2-3-12-9-14(5-6-15(12)16)21-10-13(20)11-26/h2-6,9,13,17,21,26H,7-8,10-11,20H2,1H3,(H,22,23)(H,24,25)/t13-,17+/m1/s1 |
InChI Key |
YUXOGMIOPNYIQR-DYVFJYSZSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)C1=CC=CC2=C1C=CC(=C2)NC[C@H](CS)N |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=CC=CC2=C1C=CC(=C2)NCC(CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1S,2R)-2-[[1-[methyl-[2-(4-methylphenyl)acetyl]amino]-2-naphthalen-2-ylethyl]carbamoyl]cyclohexyl]-1H-indole-3-carboxamide](/img/structure/B10837826.png)
![2-Ethyl-9-methyl-12-thia-2,4,9,17-tetrazatetracyclo[9.7.0.03,8.013,18]octadeca-1(11),3(8),4,6,13(18),14,16-heptaene-10-thione](/img/structure/B10837833.png)

![2-Ethyl-9-methyl-12-oxa-2,4,9,17-tetrazatetracyclo[9.7.0.03,8.013,18]octadeca-1(11),3(8),4,6,13(18),14,16-heptaene-10-thione](/img/structure/B10837854.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrochloride](/img/structure/B10837862.png)
![(2S)-2-amino-3-[3-naphthalen-2-yl-5-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B10837866.png)
![3-Benzo[1,3]dioxol-5-yl-4-benzyl-5-hydroxy-5-(4-methoxy-phenyl)-5H-furan-2-one](/img/structure/B10837868.png)

![(2Z)-3-phenylmethoxy-5-(1H-pyrrol-2-yl)-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole;hydrochloride](/img/structure/B10837883.png)
![2-[[2-[[2-[(2-Amino-3-sulfanylpropyl)amino]-3-methylpentyl]amino]-3-methylpentanoyl]amino]-4-hydroxybutanoic acid](/img/structure/B10837898.png)
![1-[6-(4,5-Diphenyl-1H-imidazole-2-sulfinyl)-hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B10837904.png)
![[(3aR,6Z,9S,9aR,10R,11aS)-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-1,4,7-trioxo-6-(pyrrolidin-1-ylmethylidene)-2,3,3a,9,10,11-hexahydroindeno[4,5-h]isochromen-10-yl] acetate](/img/structure/B10837905.png)
![(1S,2R)-2-[2-(benzenesulfonamido)ethyl]-N-methyl-1-pyridin-3-ylcyclohexane-1-carbothioamide](/img/structure/B10837910.png)
![1-butyl-2-[2'-(2H-tetrazol-5-yl)biphenyl-4-ylmethyl]-1H-indole-3-carboxylic acid](/img/structure/B10837914.png)
